1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXLFFHIEPALJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610796 |

Source

|

| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-03-3 |

Source

|

| Record name | 1H-Pyrazole, 1-(4-fluorophenyl)-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Regioselective Synthesis of 1-(4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazole: Principles, Protocols, and Mechanistic Insights

Abstract

The 1,5-disubstituted pyrazole scaffold, particularly bearing fluorinated substituents, is a cornerstone in modern medicinal chemistry and agrochemistry. The target molecule, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, is a key intermediate and a structural analog to potent therapeutic agents like Celecoxib.[1][2] The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, while the fluorophenyl moiety is a common feature in bioactive compounds.[3][4] This guide provides an in-depth analysis of the regioselective synthesis of this valuable compound. We will dissect the predominant synthetic strategy—the Knorr pyrazole synthesis—exploring the mechanistic nuances that govern regioselectivity. Furthermore, detailed, field-proven protocols are presented, alongside a discussion of alternative synthetic paradigms, to equip researchers and drug development professionals with a comprehensive understanding of its preparation.

Introduction: The Significance of the Pyrazole Core

Pyrazoles are five-membered heterocyclic compounds that have garnered immense interest due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[5][6][7] Their versatile structure serves as a privileged scaffold in drug design, appearing in numerous blockbuster drugs.[8] The synthesis of specifically substituted pyrazoles, such as the title compound, is a critical task in the development of new chemical entities. The primary challenge in synthesizing 1,5-disubstituted pyrazoles from unsymmetrical precursors is controlling the regioselectivity to obtain the desired isomer exclusively or in high preference.

The Primary Synthetic Route: Knorr Cyclocondensation

The most classical and widely adopted method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr.[9] For the synthesis of this compound, the key precursors are 4,4,4-trifluoro-1-phenyl-1,3-butanedione and (4-fluorophenyl)hydrazine .

The Mechanistic Challenge: Controlling Regioselectivity

The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can theoretically produce two regioisomers. The crux of the challenge lies in directing the nucleophilic attack of the correct hydrazine nitrogen atom to the desired carbonyl carbon of the diketone.

The 4,4,4-trifluoro-1-phenyl-1,3-butanedione possesses two carbonyl groups of vastly different electrophilicity. The carbonyl carbon adjacent to the potent electron-withdrawing trifluoromethyl (CF₃) group is significantly more electron-deficient and thus more susceptible to nucleophilic attack. In (4-fluorophenyl)hydrazine, the terminal -NH₂ group is sterically less hindered and generally more nucleophilic than the internal -NH- group attached to the phenyl ring.

The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[10] The regiochemical outcome is determined in the initial condensation step.

-

Pathway A (Desired): The more nucleophilic terminal -NH₂ of the hydrazine attacks the more electrophilic carbonyl (adjacent to the CF₃ group). Subsequent cyclization and dehydration lead to the formation of This compound .

-

Pathway B (Undesired): Attack of the terminal -NH₂ on the less electrophilic carbonyl (adjacent to the phenyl group) results in the isomeric product, 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole.

Fortunately, the strong electronic effect of the CF₃ group heavily favors Pathway A. Research has shown that the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can achieve high regioselectivity, often yielding a 98:2 ratio in favor of the 5-trifluoromethyl isomer under optimized conditions.[5]

Caption: Mechanistic pathways for the Knorr synthesis of the target pyrazole.

Optimized Reaction Conditions

While conventional synthesis in solvents like ethanol at room temperature can result in equimolar mixtures of regioisomers, optimization of reaction conditions is crucial for achieving high selectivity.[5] The use of amide solvents such as N,N-dimethylacetamide (DMAc) in the presence of a catalytic amount of acid has been shown to significantly improve both yield and regioselectivity.[5] The acid accelerates the dehydration steps, allowing the reaction to proceed efficiently at ambient temperatures.[5]

| Parameter | Condition | Yield (%) | Regioisomeric Ratio (5-CF₃ : 3-CF₃) | Reference |

| Solvent | Ethanol | Moderate | ~50 : 50 | [5] |

| Solvent | N,N-Dimethylacetamide (DMAc) | 74-77 | 98 : 2 | [5] |

| Catalyst | HCl (catalytic) | Increased | High | [5] |

| Temperature | Ambient | Good | High | [5] |

Experimental Protocol: High-Regioselectivity Synthesis

This protocol is a synthesized representation based on methodologies proven to afford high regioselectivity.[5]

Materials:

-

4,4,4-Trifluoro-1-(4-fluorophenyl)-1,3-butanedione (1.0 eq)

-

(4-Fluorophenyl)hydrazine hydrochloride (1.1 eq)

-

N,N-Dimethylacetamide (DMAc)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4,4,4-trifluoro-1-(4-fluorophenyl)-1,3-butanedione in DMAc, add (4-fluorophenyl)hydrazine hydrochloride at room temperature.

-

Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Experimental workflow for the regioselective synthesis.

Alternative & Modern Synthetic Approaches

While the Knorr synthesis is robust, modern organic chemistry offers alternative pathways, often through multicomponent reactions (MCRs) or cycloadditions, which can provide high efficiency and novel access to substituted pyrazoles.[9][11]

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful method for constructing five-membered heterocycles. For pyrazole synthesis, this can involve the reaction of nitrile imines (generated in situ from hydrazonyl halides) with alkynes or alkenes.[12][13]

-

Strategy: A potential route involves the reaction of a trifluoromethyl-containing nitrile imine with 4-fluorophenylacetylene. The regioselectivity of such cycloadditions is governed by the frontier molecular orbitals (HOMO-LUMO) of the reactants.[12] While highly effective for certain substitution patterns, the synthesis of the required precursors can sometimes be more complex than for the classical Knorr synthesis.

Multicomponent Reactions (MCRs)

MCRs offer the advantage of building complex molecules in a single step from three or more starting materials, enhancing efficiency.[11] Syntheses of polysubstituted pyrazoles have been developed using MCR strategies that generate the 1,3-dielectrophile in situ before condensation with a hydrazine.[9] For example, a three-component reaction of an aldehyde, an alkyne, and a hydrazine derivative can lead to highly substituted pyrazoles.[14] Adapting such a method for the specific synthesis of the title compound would require careful selection of fluorinated starting materials.

Conclusion

The regioselective synthesis of this compound is most reliably achieved through the Knorr pyrazole synthesis by leveraging the inherent electronic differences in the 4,4,4-trifluoro-1-aryl-1,3-butanedione precursor. The strong electron-withdrawing nature of the trifluoromethyl group decisively directs the initial nucleophilic attack to the adjacent carbonyl, leading to the desired 1,5-disubstituted regioisomer. By employing optimized conditions, specifically the use of amide solvents and acid catalysis, researchers can achieve excellent yields and high regioselectivity (>98:2). This guide provides both the theoretical underpinning and a practical, actionable protocol for the synthesis of this important molecular scaffold, empowering further research and development in medicinal and materials science.

References

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A.-M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(4), 843. [Link]

-

Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1083–1132. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

-

Li, J., Wang, K., Zhang, Y., & Liu, H. (2021). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Zhongnan Yaoxue, 19(6), 1165-1170. [Link]

-

Iadonisi, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5890. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Garlyauskayte, R. Y., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(10), 2004–2016. [Link]

-

Iadonisi, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Pharmaceutics, 15(2), 498. [Link]

-

Al-Soud, Y. A., et al. (2003). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 46(10), 1867-1876. [Link]

-

Kc, H. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1877-1901. [Link]

-

Tro Shan, N., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2468–2473. [Link]

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]

-

Faria, J. V., et al. (2017). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Journal of Heterocyclic Chemistry, 54(5), 2736-2743. [Link]

-

Lee, J.-E., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12356–12365. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Gomaa, A. M., et al. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2283. [Link]

-

Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 108-116. [Link]

-

Kumar, A., & Narasimhan, B. (2018). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

-

Betcke, I., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ResearchGate. [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2452-2460. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-13. [Link]

-

Lee, J.-E., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(15), 4983. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(11), 1541. [Link]

-

Roy, S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. [Link]

-

Wang, C., et al. (2019). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 17(18), 4569-4574. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-5. [Link]

Sources

- 1. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrazole synthesis [organic-chemistry.org]

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal and agrochemical research. The presence of both a 4-fluorophenyl moiety and a trifluoromethyl group imparts unique physicochemical properties, such as enhanced metabolic stability and membrane permeability, making it a valuable scaffold in drug design.[1][2][3] This document details a robust synthetic protocol based on the classical Paal-Knorr pyrazole synthesis, explains the underlying reaction mechanism, and outlines a suite of analytical techniques for the thorough characterization and validation of the target compound.

Introduction and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral to numerous biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[4][5] The title compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and advanced agrochemicals.[1]

The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate a molecule's biological profile.[3] The 4-fluorophenyl group can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of oxidative metabolism.[5] Similarly, the trifluoromethyl (CF3) group is a lipophilic electron-withdrawing group that can significantly increase a compound's bioavailability and cell membrane permeability.[2] This guide provides the foundational knowledge for the reliable synthesis and rigorous characterization of this important chemical entity.

Synthesis Pathway: The Paal-Knorr Reaction

The most direct and widely employed method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For the synthesis of this compound, this translates to the reaction between 4-fluorophenylhydrazine and a trifluoromethyl-substituted β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione.

Causality of Reagent Selection and Reaction Conditions

-

4-Fluorophenylhydrazine: This reagent provides the N1-aryl substituent and one of the nitrogen atoms for the pyrazole core. Its nucleophilicity is crucial for initiating the reaction with the dicarbonyl compound.

-

1,1,1-Trifluoro-2,4-pentanedione: This unsymmetrical β-diketone is the source of the remaining carbon and nitrogen atoms of the pyrazole ring, and critically, the trifluoromethyl group at the C5 position. The high electrophilicity of the carbonyl carbon adjacent to the CF3 group plays a key role in the regioselectivity of the reaction.[8]

-

Acid Catalyst (e.g., H₂SO₄, HCl): The reaction is typically catalyzed by acid.[6] The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. It also catalyzes the subsequent dehydration steps.

-

Solvent (e.g., Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves both reactants and is suitable for reflux conditions, which provide the necessary activation energy for the cyclization and dehydration steps.

Reaction Mechanism

The reaction proceeds through a well-established pathway involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Caption: Paal-Knorr pyrazole synthesis mechanism.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Reagents and Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

1,1,1-Trifluoro-2,4-pentanedione

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and absolute ethanol (40 mL). If starting from the hydrochloride salt, add a slight excess of a base like sodium acetate to free the hydrazine. If using the free base, this is not necessary.

-

Addition of Reagents: To the stirring solution, add 1,1,1-trifluoro-2,4-pentanedione (1.05 eq) dropwise.

-

Catalysis: Add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[4]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[4] Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[4]

Synthetic Workflow Diagram

Caption: Overall synthetic workflow.

Structural Characterization and Data

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the 4-fluorophenyl ring and the two protons on the pyrazole ring. The protons on the fluorophenyl ring will appear as multiplets due to H-H and H-F coupling. The two protons on the pyrazole ring will typically appear as doublets.

-

¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals are expected: one for the fluorine on the phenyl ring and another for the CF₃ group.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. Similarly, carbons on the fluorophenyl ring will show coupling to the attached fluorine.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its elemental composition. The expected result is the mass of the protonated molecule [M+H]⁺.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. Characteristic peaks would include C-F stretching vibrations, C=N and C=C stretching from the aromatic and pyrazole rings, and C-H stretching.[5]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value / Observation |

| Molecular Formula | - | C₁₀H₆F₄N₂ |

| Molecular Weight | - | 230.16 g/mol [1] |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 231.0540; Found: Approx. 231.0540 |

| ¹H NMR | Chemical Shift (δ) | ~ 7.2-7.8 ppm (m, 4H, Ar-H); ~ 6.5 ppm (d, 1H, pyrazole-H); ~ 7.6 ppm (d, 1H, pyrazole-H) |

| ¹⁹F NMR | Chemical Shift (δ) | Signal for Ar-F; Signal for -CF₃ |

| ¹³C NMR | Chemical Shift (δ) | Signals in the aromatic region (~115-165 ppm) and for the pyrazole ring carbons. A characteristic quartet for the CF₃ carbon. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 1500-1600 (C=C, C=N stretch); ~ 1100-1350 (C-F stretch) |

Note: Exact NMR chemical shifts are dependent on the solvent used and should be compared with literature values for confirmation.

Conclusion

This guide has outlined a reliable and well-understood pathway for the synthesis of this compound via the Paal-Knorr reaction. The provided experimental protocol, coupled with the detailed characterization methods, establishes a self-validating system to ensure the production of a high-purity compound. The insights into the causality behind experimental choices and the mechanistic underpinnings of the synthesis provide researchers with the necessary tools to confidently produce and validate this important chemical building block for applications in drug discovery and materials science.

References

-

Demina, L. I., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(3), M1620. Available at: [Link]

-

Sloop, J. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]

-

Manikandan, A., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1132. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. Available at: [Link]

-

Eltsov, O. S., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1137-1146. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Koszelewski, D., et al. (2010). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 15(11), 8344–8355. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Montoya, V., et al. (2007). Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. Inorganica Chimica Acta, 360(11), 3510-3516. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

spectral data for 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] The title compound, this compound, combines these key features, making it a molecule of significant interest for the development of new pharmaceuticals and agrochemicals.[1]

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules. This guide will provide a detailed roadmap for the spectral characterization of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. Its key components are a central pyrazole ring, a 4-fluorophenyl substituent at the N1 position, and a trifluoromethyl group at the C5 position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the protons on the pyrazole ring and the 4-fluorophenyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Justification |

| ~ 7.8 - 7.6 | Doublet | 1H | H3 | Protons on a pyrazole ring typically appear in the aromatic region. The coupling to H4 will result in a doublet. |

| ~ 6.6 - 6.4 | Doublet | 1H | H4 | This proton is also on the pyrazole ring and will be a doublet due to coupling with H3. |

| ~ 7.5 - 7.3 | Multiplet | 2H | H2', H6' | These protons are ortho to the nitrogen-substituted carbon and will be influenced by the fluorine atom, likely appearing as a triplet or doublet of doublets. |

| ~ 7.2 - 7.0 | Multiplet | 2H | H3', H5' | These protons are meta to the nitrogen-substituted carbon and ortho to the fluorine atom. They will show coupling to both the adjacent protons and the fluorine, resulting in a triplet or doublet of doublets. |

Expertise & Experience: The electron-withdrawing nature of the trifluoromethyl group is expected to deshield the adjacent pyrazole protons, shifting them downfield. The chemical shifts of the fluorophenyl protons are predicted based on data for similar 1-aryl pyrazoles.[4][5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 164 - 160 (d, ¹JCF ≈ 250 Hz) | C4' | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |

| ~ 145 - 140 (q, ²JCF ≈ 35-40 Hz) | C5 | This carbon is attached to the CF₃ group and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~ 140 - 135 | C3 | A typical chemical shift for a carbon in a pyrazole ring. |

| ~ 135 - 130 | C1' | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~ 128 - 125 (d, ³JCF ≈ 8-10 Hz) | C2', C6' | These carbons are meta to the fluorine and will show a smaller coupling constant. |

| ~ 120 - 115 (q, ¹JCF ≈ 270-280 Hz) | CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large coupling constant. |

| ~ 118 - 115 (d, ²JCF ≈ 20-25 Hz) | C3', C5' | These carbons are ortho to the fluorine and will exhibit a two-bond coupling. |

| ~ 110 - 105 | C4 | A typical chemical shift for a carbon in a pyrazole ring. |

Expertise & Experience: The assignments are based on known chemical shift ranges for pyrazoles and fluorinated aromatic compounds.[5][6] The characteristic quartet for the CF₃ group and the large doublet for the C4' carbon are key diagnostic signals.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide clear signals for the two distinct fluorine environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~ -60 to -65 | Singlet | CF₃ | The trifluoromethyl group typically appears in this region as a singlet, assuming no significant long-range coupling to the aromatic fluorine. |

| ~ -110 to -120 | Multiplet | Ar-F | The fluorine on the phenyl ring will show coupling to the ortho and meta protons, resulting in a multiplet. |

Expertise & Experience: The chemical shifts are predicted based on typical values for trifluoromethyl groups on heterocyclic rings and for fluorophenyl groups.[6]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants for all spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 3150 - 3100 | Medium | C-H stretching (aromatic and pyrazole) |

| 1620 - 1580 | Medium-Strong | C=N stretching (pyrazole ring) |

| 1520 - 1480 | Strong | C=C stretching (aromatic ring) |

| 1350 - 1300 | Strong | C-F stretching (trifluoromethyl group) |

| 1250 - 1200 | Strong | C-F stretching (aromatic) |

| 1180 - 1100 | Strong | C-F stretching (trifluoromethyl group) |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Expertise & Experience: The prediction of these absorption bands is based on the known vibrational frequencies of pyrazole derivatives and fluorinated compounds.[3][5] The strong absorptions corresponding to the C-F stretching of the CF₃ group are particularly diagnostic.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation: Thoroughly grind approximately 1 mg of the solid sample with about 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₆F₄N₂. The predicted molecular weight is approximately 230.16 g/mol .[1]

| Predicted m/z | Ion |

| 230 | [M]⁺ |

| 211 | [M - F]⁺ |

| 161 | [M - CF₃]⁺ |

| 95 | [C₆H₄F]⁺ |

| 75 | [C₅H₄N]⁺ |

Expertise & Experience: The fragmentation pattern is predicted based on the general behavior of pyrazoles and aromatic compounds in mass spectrometry. The molecular ion is expected to be relatively stable. Common fragmentation pathways would involve the loss of a fluorine atom or the entire trifluoromethyl group. Cleavage of the bond between the pyrazole and the phenyl ring is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar concentration range) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed predictive overview of the NMR, IR, and MS spectral data for this compound. By leveraging data from structurally similar molecules and fundamental spectroscopic principles, we have established a solid framework for the characterization of this promising compound. The experimental protocols outlined herein offer a standardized approach for researchers to obtain high-quality spectral data, which is essential for confirming the successful synthesis and purity of this and other novel chemical entities.

References

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Synfacts. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

-

1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health (NIH). [Link]

-

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]

-

Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3. ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

xi-3-Hydroxy-2-oxobutanoic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0039324). Human Metabolome Database. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

A Technical Guide to the ¹H NMR Spectrum of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, a molecule of significant interest in medicinal and materials chemistry. The presence of multiple fluorine environments (a 4-fluorophenyl ring and a trifluoromethyl group) introduces complex spin-spin couplings that are critical for unambiguous structural elucidation. This document details the fundamental principles, a validated experimental protocol for spectral acquisition, and a comprehensive interpretation of the spectral data, including chemical shifts (δ) and coupling constants (J). This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural characterization of complex fluorinated organic molecules.

Introduction and Significance

Fluorinated heterocyclic compounds, particularly pyrazoles, are privileged scaffolds in modern drug discovery and agrochemicals. The introduction of fluorine atoms or fluorine-containing groups like trifluoromethyl (-CF₃) can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The title compound, this compound, combines three key pharmacophores: a pyrazole core, a fluorophenyl ring, and a trifluoromethyl group.

Accurate structural confirmation of such molecules is paramount. ¹H NMR spectroscopy is a primary and indispensable tool for this purpose. However, the interpretation of ¹H NMR spectra for polyfluorinated molecules is often non-trivial due to ¹H-¹⁹F spin-spin coupling, which can span multiple bonds and complicate the signal multiplicities. This guide serves to deconstruct the ¹H NMR spectrum of this specific molecule, providing a clear rationale for signal assignment and interpretation based on established principles and empirical data.

Molecular Structure and Predicted ¹H NMR Profile

To interpret the spectrum, we must first analyze the molecular structure to identify the distinct proton environments and predict their interactions.

Diagram 1: Molecular Structure and Proton Numbering

A schematic of this compound with atom numbering.

Based on this structure, we can identify four distinct proton environments:

-

H3: A single proton on the pyrazole ring at position 3.

-

H4: A single proton on the pyrazole ring at position 4.

-

H2'/H6': Two chemically equivalent protons on the fluorophenyl ring, ortho to the pyrazole substituent.

-

H3'/H5': Two chemically equivalent protons on the fluorophenyl ring, meta to the pyrazole substituent and ortho to the fluorine atom.

Predicted Spectral Features:

-

Pyrazole Protons (H3 & H4): These two protons are on adjacent carbons and should therefore couple to each other, appearing as two distinct doublets. Their chemical shifts will be influenced by the aromatic pyrazole ring system and the adjacent electron-withdrawing groups.

-

Fluorophenyl Protons (H2'/H6' & H3'/H5'): The spectrum for the 4-fluorophenyl group is a classic example of a higher-order AA'BB'X spin system, but it is often simplified and appears as two pseudo-triplets or "doublet of doublets".

-

H3'/H5' will show coupling to their adjacent H2'/H6' protons (³JHH) and to the fluorine atom (³JHF).

-

H2'/H6' will show coupling to their adjacent H3'/H5' protons (³JHH) and a weaker, longer-range coupling to the fluorine atom (⁴JHF).

-

-

CF₃ Group Influence: While the -CF₃ group has no protons, its strong electron-withdrawing nature will deshield (shift downfield) the adjacent H4 proton on the pyrazole ring. Furthermore, the fluorine atoms of the CF₃ group will couple to H4 (⁴JHF), potentially splitting its signal into a quartet.

Experimental Protocol: ¹H NMR Acquisition

A validated and reproducible protocol is essential for obtaining high-quality NMR data. The following procedure is a self-validating system designed to ensure accuracy and consistency.

Diagram 2: ¹H NMR Experimental Workflow

A standardized workflow for acquiring high-resolution ¹H NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the solution.

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the tube should be approximately 4 cm (40 mm).[2]

-

-

Instrument Setup:

-

Select a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Load a standard set of acquisition parameters for a 1D proton experiment.[2]

-

Ensure the instrument's temperature is stable, typically at 298 K (25 °C).

-

-

Sample Insertion, Locking, and Spinning:

-

Wipe the outside of the NMR tube and place it into a spinner turbine, adjusting the depth with a sample gauge.[3][4]

-

Insert the sample into the magnet bore.[3]

-

Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial for field stability during acquisition.[3]

-

Spin the sample at a standard rate (e.g., 20 Hz) to average out radial magnetic field inhomogeneities.

-

-

Tuning and Shimming:

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard 30° or 90° pulse angle.

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

The acquisition time is typically 2-4 seconds, with a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative ratios of the protons.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[6]

-

Spectral Analysis and Interpretation

The following is a detailed analysis of the expected ¹H NMR spectrum of the title compound, based on established principles of chemical shifts and coupling constants for similar fluorinated pyrazole structures.[7][8][9][10]

Table 1: Summary of Predicted ¹H NMR Data

| Peak Assignment (Proton) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H3'/H5' | ~7.60 | Doublet of Doublets (dd) | ³JHH ≈ 9.0 Hz, ³JHF ≈ 8.5 Hz |

| H2'/H6' | ~7.20 | Triplet or dd | ³JHH ≈ 9.0 Hz, ⁴JHF ≈ 5.5 Hz |

| H3 | ~7.80 | Doublet (d) | ³JH3H4 ≈ 2.5 Hz |

| H4 | ~6.80 | Doublet of Quartets (dq) | ³JH3H4 ≈ 2.5 Hz, ⁴JHF(CF3) ≈ 1.5 Hz |

Detailed Signal Assignment

-

Aromatic Region - Fluorophenyl Protons:

-

H3'/H5' (δ ~7.60 ppm): These protons are ortho to the fluorine atom and experience strong through-bond coupling (³JHF), which is typically in the range of 7-10 Hz for aromatic systems.[11] They are also coupled to the adjacent H2'/H6' protons (³JHH), with a typical ortho coupling constant of ~9.0 Hz. The combination of these two similar-sized couplings results in a characteristic doublet of doublets pattern.

-

H2'/H6' (δ ~7.20 ppm): These protons are meta to the fluorine atom and experience a weaker four-bond coupling (⁴JHF) of around 5-6 Hz.[12] Their coupling to the adjacent H3'/H5' protons (³JHH) remains ~9.0 Hz. This often results in a signal that appears as a triplet or a doublet of doublets. These protons appear upfield relative to H3'/H5' due to being ortho to the electron-donating nitrogen of the pyrazole ring.

-

-

Heteroaromatic Region - Pyrazole Protons:

-

H3 (δ ~7.80 ppm): The H3 proton is adjacent to two nitrogen atoms and is significantly deshielded. It is coupled only to H4, exhibiting a clean doublet with a small coupling constant (³JH3H4) of ~2.5 Hz, which is typical for protons on a pyrazole ring.[8]

-

H4 (δ ~6.80 ppm): The H4 proton is coupled to H3, giving it a doublet splitting of ~2.5 Hz. Additionally, it experiences a four-bond coupling to the three equivalent fluorine atoms of the -CF₃ group (⁴JHF). This coupling splits the signal further into a quartet, with a small coupling constant of ~1.5 Hz. The resulting multiplicity is a doublet of quartets. This signal is shifted upfield relative to H3.

-

Diagram 3: ¹H-¹⁹F Coupling Interactions

Key through-bond ¹H-¹H and ¹H-¹⁹F coupling pathways in the molecule.

Advanced Considerations and Further Work

While 1D ¹H NMR is powerful, its limitations can be overcome with more advanced techniques for molecules with significant signal overlap or complex coupling patterns.

-

¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum would be highly informative. It would show two signals: one for the 4-fluorophenyl fluorine and one for the -CF₃ group. This provides direct evidence of the fluorine environments.[13]

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum, particularly with ¹H-decoupling, would show a single peak for each unique carbon environment. The carbon signals will also exhibit C-F coupling, providing further structural confirmation.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between coupled protons, definitively linking H3 to H4 and H2'/H6' to H3'/H5'.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the connectivity between the pyrazole and fluorophenyl rings.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with the prediction of signals based on molecular structure, followed by a robust experimental protocol, allows for a confident and detailed interpretation. The key diagnostic features are the doublet of doublets and triplet-like patterns of the fluorophenyl ring, and the characteristic doublet and doublet of quartets for the pyrazole protons. Understanding the nature and magnitude of both ¹H-¹H and ¹H-¹⁹F coupling constants is essential for the successful structural elucidation of this and other complex fluorinated molecules, underscoring the power of NMR spectroscopy in modern chemical research.

References

-

Dar'in, D.; Bakulina, O.; Kantin, G.; Krasavin, M. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank. 2021, 2021(4), M1291. [Link]

-

Al-Azmi, S.; Al-Awadi, N.; El-Dusouqui, O.; Mathew, B.; Abdul-Ghani, M. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. 2013. [Link]

-

Kahdim, Z. J.; Al-Hilfi, A. J. 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. ResearchGate. 2020. [Link]

-

University of Wisconsin-Madison. Step-by-step procedure for NMR data acquisition. [Link]

-

Al-Omar, M. A.; Amr, A.-G. E. 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. Acta Crystallographica Section E. 2010, 66(Pt 10), o2573. [Link]

-

Frizzo, C. P.; Martins, M. A. P.; Salbego, P. R. S.; Bender, C. R.; Bonacorso, H. G. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazole (4h) in CDCl3. ResearchGate. 2016. [Link]

-

Kennemur, J. L.; Dherange, B. D.; Kelly, C. B.; Welch, C. J. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. 2019, 84(11), 7431–7437. [Link]

-

Supporting Information for: Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. [Link]

-

El-Sayed, W. A.; Abdel-Aziz, A. A.-M.; El-Azab, A. S.; Al-Obaid, A. M.; Khalifa, N. M. H.; Al-Omar, M. A. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molecules. 2011, 16(1), 854–865. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

Krivdin, L. B.; Touz, J. A.; Contreras, R. H. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. 2016, 54(1), 22-26. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

Dalal, K.; Du, Y.; Gaffney, B. L.; Jones, R. A. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. 2016, 64(4), 327–333. [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 2023. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 4. r-nmr.eu [r-nmr.eu]

- 5. commons.ggc.edu [commons.ggc.edu]

- 6. rsc.org [rsc.org]

- 7. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Analytical Methodologies

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS No. 1269291-03-3). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes available data with established scientific principles to offer field-proven insights. The guide covers the compound's molecular structure, physicochemical characteristics, a validated synthetic pathway, and detailed protocols for its analytical characterization. The inclusion of fluorinated moieties—a 4-fluorophenyl group at the N1 position and a trifluoromethyl group at the C5 position—imparts unique properties, such as enhanced metabolic stability and membrane permeability, making it a valuable intermediate in medicinal and materials chemistry.[1][2] This document serves as a critical resource for leveraging this versatile building block in future research and development endeavors.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its broad spectrum of biological activities.[3] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. Key effects include:

-

Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the compound's in vivo half-life.

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, improving bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

-

Conformational Control: Fluorine can induce specific molecular conformations that may be more favorable for binding to biological targets.

This compound is a prime example of a molecule designed to harness these benefits. The trifluoromethyl group, a strong electron-withdrawing moiety, and the 4-fluorophenyl ring are critical for tuning the electronic and steric profile of the pyrazole core, making it a highly sought-after intermediate for the synthesis of novel bioactive compounds.[1][2]

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.

Core Compound Identification

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 1269291-03-3 | [2][4] |

| Molecular Formula | C₁₀H₆F₄N₂ | [2] |

| Molecular Weight | 230.16 g/mol | [2] |

| Physical Form | Expected to be a solid at room temperature. | Inferred |

Predicted Physicochemical Data

| Property | Predicted Value / Expected Characteristics | Rationale / Comparative Data |

| Melting Point | Expected in the range of 40-70 °C. | Related fluorinated pyrazoles, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, have a melting point of 48–50 °C. The absence of the bulky naphthalene group may slightly lower the melting point. |

| Boiling Point | High, likely >250 °C, with probable decomposition. | The parent pyrazole has a boiling point of 186-188 °C. The significant increase in molecular weight and polarity from the substituted aromatic rings will substantially increase the boiling point. |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and DMSO. Sparingly soluble in non-polar solvents like hexane. Poorly soluble in water. | The aromatic and fluorinated nature of the molecule suggests good solubility in moderately polar to polar aprotic solvents. The lack of highly polar, hydrogen-bonding groups predicts low aqueous solubility. |

| pKa | The pyrazole ring is weakly basic. The N2 nitrogen has a lone pair of electrons that can be protonated. The strong electron-withdrawing effects of the CF₃ and 4-fluorophenyl groups will significantly reduce the basicity compared to unsubstituted pyrazole. | The pKb of pyrazole is 11.5. The electron-withdrawing substituents will decrease the electron density on the N2 nitrogen, making it a weaker base and lowering the pKa of its conjugate acid. |

Molecular Structure and Conformation

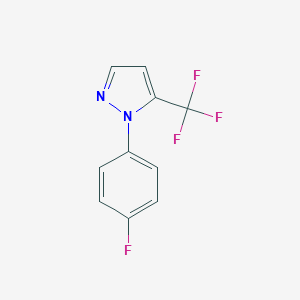

The molecular structure consists of a central five-membered pyrazole ring. A 4-fluorophenyl group is attached to the N1 position, and a trifluoromethyl group is at the C5 position. The molecule is largely planar, though there is free rotation around the single bond connecting the phenyl ring to the pyrazole nitrogen.

Caption: 2D structure of this compound.

Synthesis Pathway and Reaction Mechanism

A common and effective method for synthesizing 1,5-disubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine.[5] For the title compound, a logical precursor is 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, which would react with hydrazine. However, a more direct and regioselective synthesis involves the reaction of a trifluoromethylated building block with 4-fluorophenylhydrazine.

Proposed Synthetic Workflow

A plausible and industrially relevant synthesis proceeds via the cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with 4-fluorophenylhydrazine hydrochloride. This method provides good regioselectivity.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for similar pyrazole syntheses.[5][6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (1.05 eq).

-

Solvent Addition: Add absolute ethanol as the solvent to achieve a reactant concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl.

-

Wash with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Causality and Experimental Choices:

-

Hydrazine Salt: Using the hydrochloride salt of the hydrazine provides an in-situ acidic catalyst for the initial condensation step.

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and is suitable for reflux conditions.

-

Aqueous Workup: The bicarbonate wash is crucial to remove any remaining acid and unreacted hydrazine salt, simplifying purification.

-

Column Chromatography: This is the standard and most effective method for purifying organic compounds of this nature, ensuring high purity of the final product.

Analytical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Below are the expected results based on the compound's structure.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (7.0-7.8 ppm): Two sets of signals corresponding to the 4-fluorophenyl group, likely appearing as two multiplets or a complex AA'BB' system. - Pyrazole Ring (6.5-8.0 ppm): Two doublets for the two protons on the pyrazole ring (at C3 and C4), with a small coupling constant (J ≈ 2-3 Hz). |

| ¹³C NMR | - Aromatic Carbons: Multiple signals between 115-140 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling constant. - Pyrazole Carbons: Signals for the pyrazole ring carbons. The carbon bearing the CF₃ group will appear as a quartet due to coupling with the fluorine atoms. - CF₃ Carbon: A quartet signal typically around 120-125 ppm with a very large ¹JC-F coupling constant (>270 Hz). |

| ¹⁹F NMR | - 4-Fluorophenyl: A singlet or narrow multiplet around -110 to -120 ppm. - Trifluoromethyl: A sharp singlet around -60 to -65 ppm. |

| FT-IR (ATR) | - C-H stretching (aromatic): ~3100-3000 cm⁻¹ - C=C and C=N stretching: ~1600-1450 cm⁻¹ - C-F stretching (aryl-F): Strong band around 1220-1240 cm⁻¹ - C-F stretching (CF₃): Very strong, characteristic bands in the 1350-1100 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A clear peak at m/z = 230. - Fragmentation: Expect loss of CF₃ (m/z = 161) and fragmentation of the phenyl ring. The isotopic pattern will be characteristic for a compound containing C, H, N, and F. |

Quality Control and Purity Assessment Protocol

A standardized workflow is essential to validate the identity and purity of each synthesized batch.

Caption: Quality control workflow for compound validation.

Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place, sealed from moisture and air to prevent potential degradation.[2] The pyrazole ring is aromatic and generally robust.

-

Reactivity:

-

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. However, the presence of the electron-withdrawing trifluoromethyl group will deactivate the ring, making these reactions more difficult than for unsubstituted pyrazole.

-

N-Arylation/Alkylation: The N2 nitrogen is nucleophilic and can potentially be alkylated or arylated, although this is less common for N1-substituted pyrazoles.

-

Reactions of the CF₃ group: The trifluoromethyl group is generally unreactive but can participate in certain specialized reactions, such as defluorination under harsh reducing conditions.

-

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not publicly available, general precautions for handling fluorinated aromatic and heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is 2-8°C.[2][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed molecule that leverages the unique properties of fluorine to create a versatile chemical intermediate. Its robust aromatic core and dual fluorinated substituents make it an ideal building block for developing next-generation pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its properties, a reliable synthetic route, and comprehensive analytical protocols. By adhering to the methodologies and safety precautions outlined herein, researchers can effectively utilize this compound to advance their scientific objectives.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved January 22, 2026, from [Link]

-

MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved January 22, 2026, from [Link]

-

MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 22, 2026, from [Link]

-

PMC - NIH. (n.d.). 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. Retrieved January 22, 2026, from [Link]

-

MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles.

-

ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Retrieved January 22, 2026, from [Link]

Sources

mechanism of action of fluorophenyl trifluoromethyl pyrazole compounds

An In-depth Technical Guide to the Mechanism of Action of Fluorophenyl Trifluoromethyl Pyrazole Compounds

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Foreword: Deconstructing a Modern Insecticide

The fluorophenyl trifluoromethyl pyrazole class of compounds represents a significant advancement in targeted insecticide development. Unlike broader-acting agents of the past, their efficacy is rooted in a highly specific and potent interaction with the nervous system of invertebrates. To truly grasp their utility and toxicological profile, one must move beyond a surface-level description and delve into the intricate molecular choreography they initiate. This guide provides a detailed examination of this mechanism, using the archetypal compound, fipronil, as our primary exemplar. We will explore not only what these compounds do but how we have come to understand their actions through rigorous experimental validation.

The Core Mechanism: Antagonism of Ligand-Gated Chloride Channels

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signals. Fluorophenyl trifluoromethyl pyrazoles, and specifically fipronil, disrupt this balance by targeting and blocking inhibitory ligand-gated chloride channels.[1][2] This blockade prevents the influx of chloride ions (Cl⁻) into the neuron, which is a primary mechanism for hyperpolarizing the cell membrane and dampening neuronal firing. By inhibiting this "calming" effect, the compounds lead to uncontrolled neuronal stimulation, hyperexcitation, and ultimately, the death of the insect.[1][3][4]

This mechanism is not monolithic; it involves two principal molecular targets in invertebrates.

Target 1: γ-Aminobutyric Acid (GABA) Gated Chloride Channels (GABAA Receptors)

In both vertebrates and invertebrates, the GABAA receptor is the major inhibitory neurotransmitter receptor in the CNS.[5][6] When the neurotransmitter GABA binds to this receptor, it opens an intrinsic chloride ion channel.[6] Fipronil acts as a potent non-competitive antagonist, meaning it does not bind at the same site as GABA but at a distinct allosteric site within the channel pore.[7][8] This binding physically obstructs the channel, preventing chloride influx even when GABA is present.[4][9] The result is a failure of inhibitory neurotransmission.

Target 2: Glutamate-Gated Chloride Channels (GluCls)

A pivotal element of fipronil's selective toxicity is its potent action on glutamate-gated chloride channels (GluCls).[10] These inhibitory receptors are found in the nervous systems of invertebrates, like insects, but are absent in mammals.[10][11][12] In insects, GluCls are involved in functions like locomotion and sensory input.[12] Fipronil is a powerful open channel blocker of GluCls, further contributing to the profound disruption of the insect's CNS.[11][13] The targeting of GluCls provides a secondary, invertebrate-specific mechanism that enhances insecticidal efficacy and safety in vertebrates.[10]

Caption: Fipronil's dual blockade of GABA-A and GluCl channels prevents Cl- influx, causing hyperexcitation.

The Foundation of Selective Toxicity

The utility of any insecticide in real-world applications hinges on its selective toxicity—its ability to potently affect the target pest while having a minimal impact on non-target organisms, especially mammals. Fipronil's design achieves this through two primary principles.

-

Differential Receptor Affinity : The binding site for fipronil on the GABA receptor differs between insects and mammals. This structural variance results in a significantly higher binding affinity for insect receptors.[1] Consequently, a much lower concentration of fipronil is required to block insect GABA receptors compared to their mammalian counterparts, creating a wide margin of safety.[1][3]

-

Absence of a Key Target in Vertebrates : As previously noted, the glutamate-gated chloride channel (GluCl), a potent target for fipronil, is present in invertebrates but not in vertebrates.[10][12] This provides an absolute basis for selectivity, as a major avenue of fipronil's neurotoxic action does not exist in mammals.

The Role of Metabolism: Bioactivation and Degradation

Upon entering the organism, fipronil is metabolized, primarily through oxidation, into several byproducts. The most significant of these is fipronil sulfone.[3][7]

-

Fipronil Sulfone : This major metabolite is also a potent antagonist of GABA and glutamate-gated chloride channels.[3] Studies have shown that fipronil sulfone is often more persistent and, in some cases, exhibits less selective toxicity between insects and vertebrates than the parent fipronil compound.[14][15] This metabolic conversion is a critical factor in the overall toxicological profile and persistence of the compound's effects.

-

Fipronil Desulfinyl : This photoproduct, formed by the action of light, also retains neurotoxicity and acts at the GABA receptor.[14][15]

The conversion to these active metabolites means that the biological impact is not solely dependent on the parent compound. In insects, this bioactivation can be synergistic with the parent compound's action, while in mammals, it contributes to the overall toxic load.[14]

Quantitative Insights into Receptor Sensitivity

The selective toxicity of fipronil and its derivatives is best illustrated through quantitative binding affinity data. The half-maximal inhibitory concentration (IC₅₀)—the concentration of a drug that is required for 50% inhibition in vitro—provides a clear comparison of potency across different species and receptor types.

| Compound | Target Organism/Receptor | IC₅₀ (nM) | Reference(s) |

| Fipronil | Insect (Cockroach) GABA Receptor | 30 | [10] |

| Insect (Housefly) GABA Receptor | 3 - 12 | [14][15] | |

| Insect (Cockroach) GluCl (nondesensitizing) | 10 | [13] | |

| Vertebrate (Rat) GABAA Receptor | 1600 | [10] | |

| Vertebrate (Average) GABAA Receptor | 1103 | [14][15] | |

| Fipronil Sulfone | Insect (Housefly) GABA Receptor | 3 - 12 | [14][15] |

| Vertebrate (Average) GABAA Receptor | 175 | [14][15] | |

| Desulfinyl Fipronil | Insect (Housefly) GABA Receptor | 3 - 12 | [14][15] |

| Vertebrate (Average) GABAA Receptor | 129 | [14][15] |

This table synthesizes data from multiple sources to illustrate the significant potency differential.

Key Experimental Protocols for Mechanistic Investigation

Understanding the causality behind fipronil's action requires specific and validated experimental approaches. The following protocols represent the gold standards for characterizing ion channel modulators.

Electrophysiology: Whole-Cell Patch-Clamp Assay

This technique provides a direct, real-time measurement of ion flow across a cell membrane, allowing for precise characterization of channel blocking.[16][17]

Objective: To measure the inhibitory effect of fipronil on GABA-induced chloride currents in a neuronal cell line or primary neuron.

Methodology:

-

Cell Preparation: Culture neurons (e.g., from cockroach thoracic ganglia or a suitable cell line expressing the target receptor) on glass coverslips.[11]

-

Solution Preparation:

-

External Solution (Bath): Prepare a physiological saline solution mimicking the extracellular environment.

-

Internal Solution (Pipette): Prepare a solution mimicking the intracellular environment, with a known chloride concentration. This solution will fill the recording micropipette.

-

-

Micropipette Fabrication: Pull a glass capillary tube to create a micropipette with a tip diameter of ~1-2 µm.

-

Seal Formation: Using a micromanipulator, carefully guide the micropipette to the surface of a neuron. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[16]

-